![molecular formula C20H23N5O4S B2696229 (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 1904087-14-4](/img/structure/B2696229.png)
(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone: exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration is needed to optimize its efficacy and safety for clinical use .
Neuroprotection and Neurodegenerative Diseases
This compound has shown neuroprotective effects in preclinical models. It enhances neuronal survival, reduces oxidative stress, and modulates neurotransmitter systems. Researchers are particularly interested in its potential for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease. Early studies indicate promising results, but more rigorous investigations are essential .
Anti-Inflammatory Activity
The isoxazole scaffold contributes to anti-inflammatory properties. This compound inhibits pro-inflammatory cytokines and enzymes, making it a candidate for managing chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. Clinical trials are ongoing to validate its efficacy .
Antimicrobial Applications
In vitro studies reveal that (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone exhibits antibacterial and antifungal activity. Researchers are exploring its potential as a novel antimicrobial agent. Structural modifications may enhance its selectivity and reduce toxicity .
Analgesic and Anti-Inflammatory Effects
The compound’s analgesic properties make it interesting for pain management. It interacts with opioid receptors and modulates pain pathways. Additionally, its anti-inflammatory effects contribute to pain relief. Clinical trials are needed to validate its efficacy and safety .
Epigenetic Modulation via BRD4 Inhibition
Researchers have designed derivatives of this compound to target BRD4, a key regulator of gene transcription. BRD4 inhibitors show promise in cancer therapy by disrupting oncogenic pathways. Further optimization and clinical studies are underway .
Anticonvulsant Potential
Studies have explored the anticonvulsant effects of related isoxazole derivatives. While not directly studied for this compound, its structural features suggest potential anticonvulsant activity. Preclinical investigations are necessary to confirm this .
Cardiovascular Applications
Emerging evidence suggests that isoxazole derivatives, including this compound, may impact cardiovascular health. They modulate ion channels and vascular tone, potentially benefiting conditions like hypertension and arrhythmias. However, more research is needed to establish clinical relevance .
Mecanismo De Acción
Target of action
The compound contains a benzo[d]isoxazole and a piperazine moiety. Compounds with these moieties have been found to have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of action
Compounds with similar structures have been found to have a wide range of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
[4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c26-20(17-13-15-5-3-4-8-25(15)21-17)23-9-11-24(12-10-23)30(27,28)14-18-16-6-1-2-7-19(16)29-22-18/h1-2,6-7,13H,3-5,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWZYZXSZBJPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=NOC5=CC=CC=C54)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.